molecular formula C13H17N5S B12233052 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine

Cat. No.: B12233052
M. Wt: 275.38 g/mol
InChI Key: SCTIXIOGMOZOEK-UHFFFAOYSA-N
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Description

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with a thiomorpholine substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine typically involves the condensation of hydrazinopyrimidines with acetylacetone to form the pyrazole ring, followed by further functionalization to introduce the thiomorpholine group . The reaction conditions often include refluxing in solvents such as benzene or ethanol, with reaction times varying from a few hours to overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine is unique due to its specific combination of a pyrazole ring fused to a pyrimidine ring with a thiomorpholine substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17N5S

Molecular Weight

275.38 g/mol

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]thiomorpholine

InChI

InChI=1S/C13H17N5S/c1-10-7-11(2)18(16-10)13-8-12(14-9-15-13)17-3-5-19-6-4-17/h7-9H,3-6H2,1-2H3

InChI Key

SCTIXIOGMOZOEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCSCC3)C

Origin of Product

United States

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